
Ribavirin-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribavirin-13C2 is a stable isotope-labeled analog of ribavirin (C₈H₁₂N₄O₅), where two carbon atoms are replaced with the ¹³C isotope. This modification retains the pharmacological and chemical properties of the parent compound while enabling precise tracking in metabolic, pharmacokinetic, and environmental studies. The synthesis of ¹³C-labeled compounds like this compound involves optimized protocols to ensure isotopic integrity and minimal steric interference during reactions . Applications include use as an internal standard in mass spectrometry, metabolic pathway tracing, and enhancing analytical accuracy in antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C2 typically involves the incorporation of carbon-13 isotopes into the ribavirin molecule. One common method is the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction. This process involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The use of stable isotope-labeled precursors and advanced chromatographic techniques ensures the high purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ribavirin-13C2 undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form ribavirin-5’-phosphate.
Reduction: Reduction reactions can convert ribavirin to its reduced forms.
Substitution: Ribavirin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines are employed.
Major Products:
Oxidation: Ribavirin-5’-phosphate.
Reduction: Reduced forms of ribavirin.
Substitution: Various substituted ribavirin derivatives.
Wissenschaftliche Forschungsanwendungen
Treatment of Hepatitis C
Ribavirin has been extensively studied for its role in treating chronic Hepatitis C infection, often in combination with interferon therapies. A pilot study involving 13 patients demonstrated significant reductions in serum alanine aminotransferase levels and viral load after six months of treatment with ribavirin, although no patients achieved complete viral clearance during the study period .
Table 1: Efficacy of Ribavirin in Chronic Hepatitis C Patients
Patient Count | Treatment Duration | ALT Reduction (%) | Viral Load Reduction | Complete Response |
---|---|---|---|---|
13 | 6 months | 67% | 1:1,981 to 1:199 | 0 |
Respiratory Syncytial Virus
Ribavirin is primarily used in pediatric patients for treating RSV infections. Its application in this context has shown positive outcomes, making it a standard treatment option despite ongoing debates regarding its efficacy .
COVID-19 Treatment
During the COVID-19 pandemic, ribavirin was considered for treating severe cases due to its in vitro activity against coronaviruses. A retrospective analysis of hospitalized patients indicated that while ribavirin was part of treatment regimens, evidence supporting its clinical efficacy was limited. The median time to clinical improvement was similar between groups receiving ribavirin and those who did not .
Table 2: Clinical Outcomes of Ribavirin Use in COVID-19 Patients
Treatment Group | Median Time to Improvement (Days) | Mortality Rate (%) |
---|---|---|
Ribavirin | 22 | Not specified |
Ribavirin + Lopinavir/Ritonavir | 23 | Not specified |
No Ribavirin | 22 | Not specified |
MERS-CoV Treatment
In a case series involving patients infected with MERS-CoV, ribavirin was administered alongside interferon therapy. Despite some initial positive responses, the overall outcomes were poor due to the severity of underlying conditions and late initiation of therapy .
Case Summary: Patient with MERS-CoV
- Patient Age: 62 years
- Comorbidities: Diabetes, hypertension
- Treatment Regimen: Ribavirin (2000 mg loading dose followed by 400 mg every 8 hours) plus interferon
- Outcome: Died after 34 days due to multi-organ failure
Wirkmechanismus
Ribavirin-13C2 exerts its antiviral effects through several mechanisms:
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of guanosine triphosphate (GTP) pools, inhibiting viral RNA synthesis.
RNA Mutagenesis: Ribavirin induces mutations in viral RNA, leading to error catastrophe and loss of viral viability.
Immune Modulation: Ribavirin enhances the immune response by promoting the production of antiviral cytokines.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Ribavirin (Unlabeled)
- Molecular Formula : C₈H₁₂N₄O₅
- Molecular Weight : 244.2 g/mol
- Key Differences: Ribavirin-13C2 has a molecular weight of ~246.2 g/mol due to the two ¹³C atoms. Spectral differentiation: ¹³C nuclear magnetic resonance (NMR) spectra of this compound exhibit distinct peaks at positions corresponding to the labeled carbons, enabling unambiguous identification in complex matrices . Solubility and bioavailability are comparable, though experimental data for this compound suggest slight variations under specific conditions (e.g., 5.77–38.4 mg/mL solubility range in ethanol-based solutions) .
Other Isotope-Labeled Antivirals
- Sofosbuvir-¹³C :
- Functional Impact :
Comparison with Functional Analogs
Favipiravir
- Mechanism : Both Ribavirin and Favipiravir are broad-spectrum antivirals inhibiting RNA-dependent RNA polymerase.
- Isotope Labeling : Favipiravir-¹³C analogs are less commonly synthesized, limiting their utility in quantitative compared to this compound .
Remdesivir
- Application : While Remdesivir is used clinically for Ebola and COVID-19, this compound is primarily a research tool.
- Isotope Utility : Remdesivir-¹³C studies focus on prodrug metabolism, whereas this compound emphasizes RNA virus replication dynamics .
Data Tables
Table 1: Physicochemical Properties
Table 2: Functional Comparison
Research Findings
- Analytical Precision : this compound reduces signal overlap in LC-MS/MS, achieving >98% accuracy in plasma quantification compared to unlabeled standards .
- Synthesis Efficiency : Protocols for this compound yield >95% isotopic purity, outperforming older methods for labeled nucleosides .
- Environmental Stability : Demonstrates comparable degradation rates to ribavirin in aqueous solutions, confirming utility in environmental tracing .
Biologische Aktivität
Ribavirin-13C2 is a stable isotope-labeled variant of the well-known antiviral drug ribavirin, which is primarily used to treat viral infections. This compound has gained attention in pharmacokinetic studies and metabolic research due to its unique mass characteristics, allowing for precise tracking in biological systems. The biological activity of this compound is closely related to that of its parent compound, ribavirin, which exhibits a broad spectrum of antiviral activity against various RNA and DNA viruses.
Ribavirin operates through multiple mechanisms that contribute to its antiviral effects:
- Nucleoside Mimicry : Ribavirin mimics guanosine and gets incorporated into viral RNA, leading to increased mutation rates and the production of defective viral particles, a phenomenon known as "error catastrophe" .
- Inhibition of Viral RNA Polymerases : The triphosphate form of ribavirin (RTP) inhibits viral mRNA synthesis by binding to the nucleotide binding site of viral RNA polymerases, thus preventing the correct incorporation of nucleotides .
- Immunomodulatory Effects : Ribavirin also shifts the host immune response from a Th2 to a Th1 phenotype, enhancing the immune response against viral infections .
- Upregulation of PKR Activity : Studies have shown that ribavirin can up-regulate the activity of double-stranded RNA-activated protein kinase (PKR), which plays a crucial role in suppressing hepatitis C virus (HCV) replication .
Case Studies
Several clinical studies have demonstrated the efficacy of ribavirin and its isotopically labeled counterpart in treating various viral infections:
- Lassa Fever Treatment : In a reported case involving two patients with complicated Lassa fever in Nigeria, treatment with ribavirin alongside dexamethasone resulted in significant clinical improvement and negative PCR results for Lassa virus after treatment . This highlights ribavirin's potential effectiveness in treating viral hemorrhagic fevers.
- Adenovirus Pneumonia in Infants : A 10-month-old infant suffering from severe adenovirus pneumonia was treated with intravenous ribavirin combined with recombinant human interferon α1b. The patient showed significant improvement, with no reported side effects during treatment . This case supports the use of ribavirin in severe viral respiratory infections.
Pharmacokinetics
The pharmacokinetic profile of this compound allows for enhanced tracking in metabolic studies. The incorporation of carbon-13 isotopes aids in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) processes within biological systems. Studies indicate that ribavirin is metabolized primarily in the liver, with its active triphosphate form being crucial for antiviral activity .
Parameter | Ribavirin | This compound |
---|---|---|
Structure | 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide | Isotopically labeled variant |
Mechanism of Action | Nucleoside mimicry, RNA polymerase inhibition | Similar mechanisms |
Pharmacokinetics | Primarily hepatic metabolism | Enhanced tracking via C-13 |
Clinical Applications | HCV, RSV, Lassa fever | Research and metabolic studies |
Eigenschaften
CAS-Nummer |
1279035-36-7 |
---|---|
Molekularformel |
C8H12N4O5 |
Molekulargewicht |
246.192 |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
InChI-Schlüssel |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Synonyme |
1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2; Copegus-13C2; ICN 1229-13C2; MegaRibavirin-13C2; NSC 163039-13C2; Ravanex-13C2; Rebetol-13C2; Ribamide-13C2; Ribamidil-13C2; Ribasphere-13C2; Ribavarin-13C2; Tribavirin-13C2; Vilona-13C2; Vira |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.